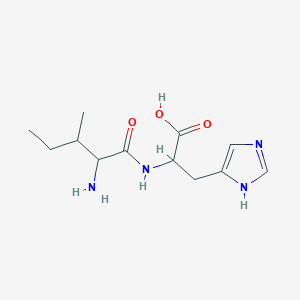
Isoleucylhistidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucylhistidine is a dipeptide composed of the amino acids isoleucine and histidine. It is formed by a peptide bond between the carboxyl group of isoleucine and the amino group of histidine. This compound is known for its role as a metabolite and has been studied for its potential physiological and cell-signaling effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoleucylhistidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including both solid-phase and solution-phase methods. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Isoleucylhistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bond or specific functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of histidine derivatives, while reduction of the peptide bond can yield individual amino acids .
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is investigated for its role as a metabolite and its potential cell-signaling effects.
Medicine: Research explores its potential therapeutic applications, including its role in promoting growth and development.
Industry: It is used in the production of peptide-based products and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of isoleucylhistidine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be involved in protein synthesis and degradation pathways. It may also interact with receptors or enzymes, influencing cellular processes such as growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Isoleucylglycine: Another dipeptide with similar structural features but different biological activities.
Histidylleucine: A dipeptide with histidine and leucine, differing in its amino acid composition and potential effects.
Valylhistidine: A dipeptide with valine and histidine, showcasing variations in its chemical and biological properties
Uniqueness
Isoleucylhistidine is unique due to its specific combination of isoleucine and histidine, which imparts distinct chemical and biological properties. Its role as a metabolite and potential cell-signaling molecule sets it apart from other dipeptides .
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-7(2)10(13)11(17)16-9(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBYCZTZNOVDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Isoleucyl-Histidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028909 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
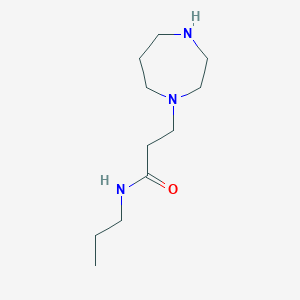
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
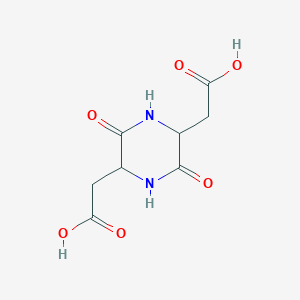
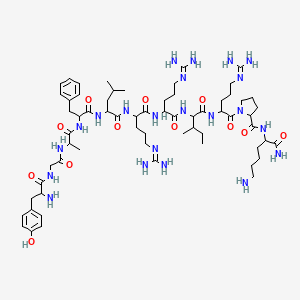

![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)

![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)

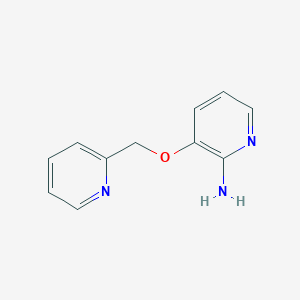
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
